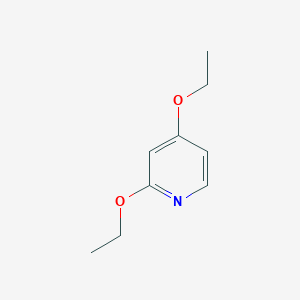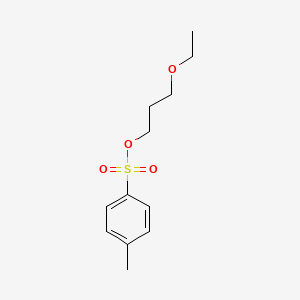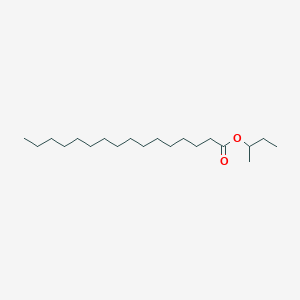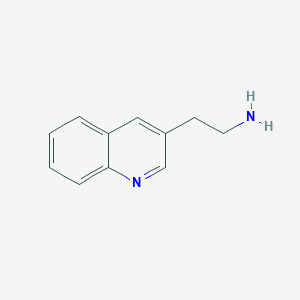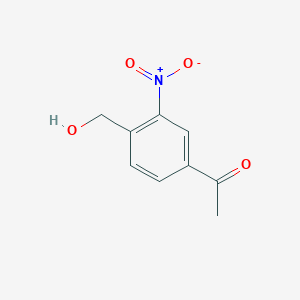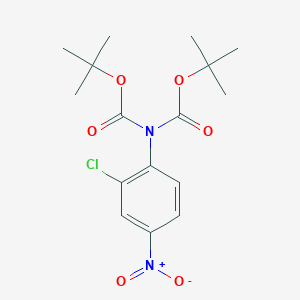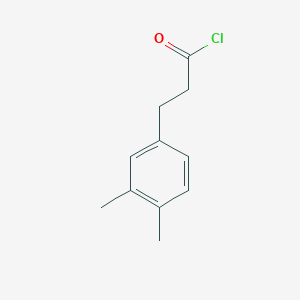![molecular formula C28H14 B1627560 octacyclo[15.10.1.02,6.03,16.04,13.05,10.021,28.022,27]octacosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(28),22,24,26-tetradecaene CAS No. 169331-76-4](/img/structure/B1627560.png)
octacyclo[15.10.1.02,6.03,16.04,13.05,10.021,28.022,27]octacosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(28),22,24,26-tetradecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H14 This compound is known for its unique structure, which consists of multiple fused aromatic rings It is a member of the larger family of PAHs, which are compounds composed of multiple aromatic rings that are fused together
准备方法
Synthetic Routes and Reaction Conditions
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene can be synthesized through several methods. One common approach involves the palladium-catalyzed intramolecular arylation of 9,10-diarylphenanthrenes . This method typically yields the desired compound in around 20% yield. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the arylation process.
Industrial Production Methods
While specific industrial production methods for Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial production. This would involve optimizing the reaction conditions to increase yield and reduce costs, as well as ensuring the process is safe and environmentally friendly.
化学反应分析
Types of Reactions
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
科学研究应用
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of PAHs and their reactions.
Biology: Research into the biological effects of PAHs often includes studies on Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene.
Medicine: While not directly used in medicine, understanding its properties can help in the development of PAH-based drugs.
Industry: PAHs, including Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene, are studied for their potential use in organic electronics and materials science.
作用机制
The mechanism of action of Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene involves its interaction with various molecular targets and pathways. As a PAH, it can intercalate into DNA, potentially causing mutations and other genetic damage. This intercalation disrupts the normal function of DNA and can lead to various biological effects. Additionally, the compound can generate reactive oxygen species (ROS) through metabolic activation, leading to oxidative stress and cellular damage.
相似化合物的比较
Similar Compounds
Diindeno[1,2,3,4-defg;1′,2′,3′,4′-mnop]chrysene: This compound is structurally similar and shares many chemical properties with Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene.
Diindeno[1,2,3-cd1’,2’,3’-mn]pyrene: Another related compound, known for its unique optical and electrochemical properties.
Uniqueness
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene is unique due to its specific arrangement of aromatic rings, which gives it distinct chemical and physical properties
属性
IUPAC Name |
octacyclo[15.10.1.02,6.03,16.04,13.05,10.021,28.022,27]octacosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(28),22,24,26-tetradecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14/c1-2-7-19-17(6-1)18-8-4-9-20-21-14-13-16-12-11-15-5-3-10-22-23(15)24(16)26(21)28(22)27(19)25(18)20/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYWVAPNQFPKSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C5C6=CC=CC7=C6C8=C(C=C7)C=CC(=C85)C4=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570570 |
Source


|
| Record name | Diindeno[4,3,2,1-cdef:1',2',3'-hi]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169331-76-4 |
Source


|
| Record name | Diindeno[4,3,2,1-cdef:1',2',3'-hi]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
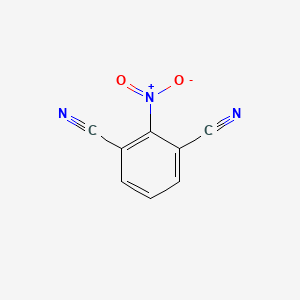
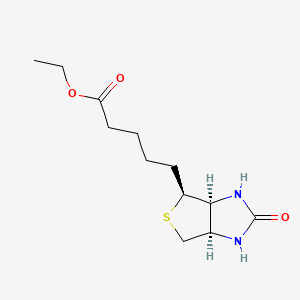
![[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid](/img/structure/B1627479.png)

![4-[(4-Anilino-5-bromopyrimidin-2-yl)amino]benzoic acid](/img/structure/B1627481.png)
